![molecular formula C27H28ClFN2O5 B12498552 5-({3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12498552.png)
5-({3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a variety of functional groups such as chloro, ethoxy, fluorophenyl, methoxy, amino, morpholinyl, and benzoic acid moieties
Métodos De Preparación
The synthesis of 5-[({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route may include:
Formation of the core structure: This step involves the construction of the benzoic acid core, often through a series of condensation and cyclization reactions.
Introduction of functional groups: Functional groups such as chloro, ethoxy, and fluorophenyl are introduced through substitution reactions, often using reagents like chlorinating agents, ethylating agents, and fluorinating agents.
Amino and morpholinyl group addition: The amino group is typically introduced through amination reactions, while the morpholinyl group is added via nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often through the use of catalysts and more efficient reaction conditions.
Análisis De Reacciones Químicas
5-[({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents include halogenating agents, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-[({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-[({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
5-[({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID can be compared with other similar compounds, such as:
4-[(4-FLUOROPHENYL)METHOXY]BENZOIC ACID: This compound shares the fluorophenyl and benzoic acid moieties but lacks the chloro, ethoxy, amino, and morpholinyl groups.
3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]ANILINE: This compound contains the chloro, ethoxy, and fluorophenyl groups but lacks the benzoic acid and morpholinyl moieties.
The uniqueness of 5-[({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C27H28ClFN2O5 |
|---|---|
Peso molecular |
515.0 g/mol |
Nombre IUPAC |
5-[[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C27H28ClFN2O5/c1-2-35-25-14-19(13-23(28)26(25)36-17-18-3-5-20(29)6-4-18)16-30-21-7-8-24(22(15-21)27(32)33)31-9-11-34-12-10-31/h3-8,13-15,30H,2,9-12,16-17H2,1H3,(H,32,33) |
Clave InChI |
HQKLLKIOGKDJMG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)Cl)OCC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


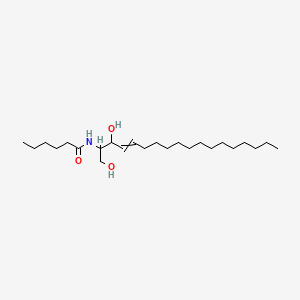
![3-(3-methoxypropyl)-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12498500.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylbenzyl)glycinamide](/img/structure/B12498508.png)
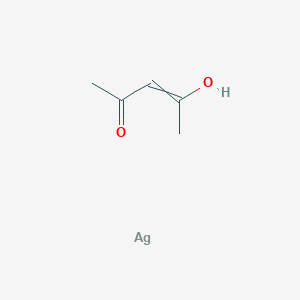
![2-({5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B12498520.png)
![N-(2-ethylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498528.png)
![1-{2-[(3,4-Difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498529.png)
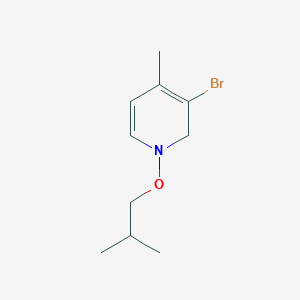
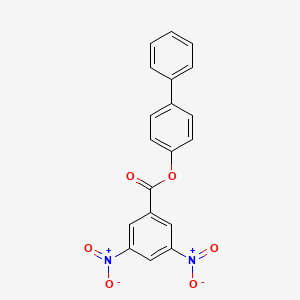

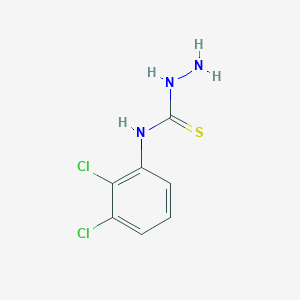
![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12498568.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B12498570.png)
![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-3-(prop-2-yn-1-yloxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12498580.png)
